molecular formula C7H7N3O3 B3023386 (3-Nitrophenyl)urea CAS No. 13142-61-5

(3-Nitrophenyl)urea

Cat. No. B3023386
Key on ui cas rn: 13142-61-5
M. Wt: 181.15 g/mol
InChI Key: UUIRARUHMZIJCV-UHFFFAOYSA-N
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Patent
US07504410B2

Procedure details

A solution of N-(3-nitrophenyl)-urea (1.0 g, 5-5 mmol) and methanol (40 mL) was treated with 10% Pd/C (250 mg) and placed under H2 (45 psi) for 2 h. The mixture was then filtered through celite and concentrated to afford N-(3-aminophenyl)-urea (828 mg, 5.5 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11]([NH2:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11]([NH2:13])=[O:12])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(=O)N
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5 mmol
AMOUNT: MASS 828 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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